Product packaging for Larotrectinib-d7(Cat. No.:)

Larotrectinib-d7

Cat. No.: B12424673
M. Wt: 435.5 g/mol
InChI Key: NYNZQNWKBKUAII-PYTPNHQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Larotrectinib-d7 is a deuterated analog of larotrectinib (Vitrakvi), a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor . This compound, where seven hydrogen atoms are replaced with the stable isotope deuterium, is designed for use in research and development as an internal standard for quantitative bioanalytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) . Using a deuterated standard like this compound helps improve the accuracy and reliability of pharmacokinetic studies by correcting for variations in sample preparation and instrument analysis. The parent compound, larotrectinib, is a small molecule that potently inhibits TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively . It exerts its antitumor effects by binding to these TRK fusion proteins, thereby blocking the constitutively active signaling cascades (such as MAPK and PI3K-AKT pathways) that drive uncontrolled cellular proliferation and survival in tumor cells . Larotrectinib is approved for the treatment of solid tumors harboring NTRK gene fusions, demonstrating a tumour-agnostic, precision medicine approach . This compound is a critical tool for investigating the metabolism and disposition of larotrectinib in research settings. It is presented with a defined CAS Number, 2365076-71-5, and is intended solely for laboratory research purposes . This product is labeled "For Research Use Only" and is not intended for direct use in humans or animals for any diagnostic, therapeutic, or other clinical purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22F2N6O2 B12424673 Larotrectinib-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22F2N6O2

Molecular Weight

435.5 g/mol

IUPAC Name

(4S)-2,2,3,3,4,5,5-heptadeuterio-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-hydroxypyrrolidine-1-carboxamide

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1/i5D2,8D2,12D2,14D

InChI Key

NYNZQNWKBKUAII-PYTPNHQQSA-N

Isomeric SMILES

[2H][C@@]1(C(C(N(C1([2H])[2H])C(=O)NC2=C3N=C(C=CN3N=C2)N4CCC[C@@H]4C5=C(C=CC(=C5)F)F)([2H])[2H])([2H])[2H])O

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Larotrectinib D7

Established Synthetic Routes for Larotrectinib (B560067)

The synthesis of Larotrectinib, the non-deuterated parent compound, has been disclosed in various publications, including patents by Array BioPharma. chemicalbook.com A common route begins with the enantioselective synthesis of a key pyrrolidine (B122466) intermediate. chemicalbook.comnewdrugapprovals.org This is followed by coupling with a pyrazolopyrimidine core and subsequent functional group manipulations to yield the final molecule. chemicalbook.com

One established pathway involves the condensation of 2,5-difluorobenzaldehyde (B1295323) with an Ellman's auxiliary to form a sulfinyl imine. chemicalbook.com This intermediate reacts with a Grignard reagent to produce a sulfinamide, which then undergoes cyclization to form the crucial (R)-2-(2,5-difluorophenyl)pyrrolidine intermediate. chemicalbook.com This pyrrolidine derivative is then coupled with a 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine (B572117) via an SNAr reaction. chemicalbook.comgoogle.com The synthesis is completed by the reduction of the nitro group to an amine, followed by the formation of the urea (B33335) linkage by reacting the amine with a suitable carbonylating agent and (S)-3-pyrrolidinol. chemicalbook.comacs.org

Significant efforts have been directed toward optimizing the synthesis of Larotrectinib, particularly for the construction of the unsymmetrical urea moiety. Conventional methods often use hazardous reagents like phosgene (B1210022) or face challenges in large-scale production, such as the formation of symmetrical urea byproducts and purification difficulties. acs.org

To address these issues, alternative approaches using stable carbamate (B1207046) intermediates are often employed in manufacturing. acs.org Recent research has explored the use of flow chemistry and supervised machine-learning algorithms to accelerate the optimization of the urea formation step using 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org By evaluating various multi-output regression and ensemble models with minimal datasets, researchers can rapidly identify optimal experimental conditions, leading to improved product purity and yield, making the process more suitable for potential scale-up. acs.org Another patented method aims to reduce production costs and simplify purification by avoiding column chromatography through a modified route starting from 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine. google.com This alternative pathway reports milder reaction conditions and reduces the consumption of a costly pyrrolidine intermediate. google.com

Table 1: Comparison of Synthetic Strategies for Urea Formation in Larotrectinib

Feature Conventional Batch Synthesis Optimized Flow Chemistry
Reagents Phosgene surrogates (e.g., CDI), Phenyl Chloroformate 1,1'-Carbonyldiimidazole (CDI)
Key Challenges Symmetrical urea formation, solubility issues, complex purification Requires precise control of flow parameters
Optimization Traditional one-variable-at-a-time (OVAT) Supervised Machine Learning with minimal data sets
Advantages Well-established for small scale Rapid optimization, improved yield and purity, potential for scale-up

Furthermore, large-scale synthesis often requires replacing hazardous or difficult-to-handle reagents with safer, more practical alternatives. acs.org Purification methods are also a critical factor; processes that avoid chromatographic purification are highly desirable as they reduce solvent waste and are generally more efficient and cost-effective on a large scale. google.comacs.org The final salt formation step, typically yielding the hydrogen sulfate (B86663) salt, is also optimized for large-scale production by using specific solvent systems like ethanol (B145695) and heptane (B126788) to ensure consistent purity and physical form of the active pharmaceutical ingredient (API). newdrugapprovals.org

Deuterium (B1214612) Labeling Strategies for Larotrectinib-d7

This compound is chemically defined as (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-2,2,3,4,4,5,5-d7-1-carboxamide. cleanchemlab.com This structure indicates that all seven hydrogen atoms on the 3-hydroxypyrrolidine ring, excluding the one on the hydroxyl group, are replaced by deuterium.

Site-specific deuteration is crucial for creating isotopically pure compounds like this compound. arkat-usa.org The synthesis of the required (S)-3-hydroxypyrrolidine-d7 precursor can be achieved through several established chemical deuteration methods. ansto.gov.au

One common approach is the reduction of a suitable carbonyl-containing precursor using a deuterated reducing agent. For example, a protected pyrrolidinone derivative could be reduced with a reagent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium atoms at specific positions. Another powerful method is catalytic deuterium gas (D₂) addition to a molecule containing a carbon-carbon double bond. arkat-usa.org

A plausible route for synthesizing the (S)-3-hydroxypyrrolidine-d7 building block could start from a commercially available chiral precursor, which is then subjected to a series of oxidation and reduction steps using deuterium-labeled reagents to achieve the desired d7-labeling pattern.

Determining the isotopic purity and the degree of deuterium incorporation is a critical quality attribute for any deuterated drug. bvsalud.org Several analytical techniques are employed for this purpose, with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy being the most powerful. bvsalud.orgrsc.org

HRMS can distinguish between molecules with very small mass differences, allowing for the clear identification and quantification of different isotopologues (e.g., d0, d1, d2...d7). rsc.orgnih.gov By analyzing the mass spectrum, the relative abundance of each isotopologue can be determined, providing a precise measure of isotopic enrichment. nih.gov

NMR spectroscopy, particularly ²H NMR, provides detailed information about the specific sites of deuteration within the molecule, confirming that the deuterium atoms are located on the intended positions of the 3-hydroxypyrrolidine ring. rsc.org

Table 2: Illustrative HRMS Data for this compound Isotopic Purity Analysis

Isotopologue Description Expected Mass Difference (from d0) Relative Abundance (%)
d0 Unlabeled Larotrectinib 0 < 0.1%
d1-d6 Partially deuterated species +1.006 to +6.037 < 1.0%
d7 Fully deuterated this compound +7.044 > 98%

Note: This table is for illustrative purposes to demonstrate the principle of isotopic purity analysis via mass spectrometry. Actual values may vary.

Exploration of Novel Larotrectinib Analogs and Derivatives

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold of Larotrectinib serves as a valuable template for the design and synthesis of novel derivatives and analogs. eurjchem.comresearchgate.net Research in this area is often aimed at addressing challenges such as acquired resistance to TRK inhibitors. nih.gov

Synthetic efforts have focused on modifying various parts of the Larotrectinib structure. For instance, new series of pyrazolo[1,5-a]pyrimidines have been synthesized where the core is substituted with different functional groups, such as carbonitriles, to explore their anti-proliferative activities. eurjchem.comcu.edu.eg Other studies describe the synthesis of 3-vinylindazole derivatives as new TRK inhibitors designed to be effective against common resistance mutations. nih.gov These synthetic explorations involve multi-step reaction sequences and aim to establish structure-activity relationships (SAR) that can guide the development of next-generation inhibitors. researchgate.netnih.gov

Advanced Analytical Characterization of Larotrectinib and Larotrectinib D7

Development of Chromatographic Techniques for Larotrectinib (B560067) Quantification

The accurate measurement of Larotrectinib in complex matrices such as plasma necessitates the development of robust and sensitive chromatographic methods. Both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been successfully employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods, often coupled with UV detection, provide a reliable means for the quantification of Larotrectinib, particularly in pharmaceutical formulations. researchgate.net These methods are developed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products. researchgate.net

One such method utilized a Sunsil C18 column with a mobile phase consisting of a 1:1 ratio of KH2PO4 and methanol. researchgate.net The detection of Larotrectinib was performed at a wavelength of 262 nm. orientjchem.org This method demonstrated linearity in the concentration range of 50-150 µg/mL and was validated according to International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and specificity. researchgate.net

Table 1: Exemplary HPLC Method Parameters for Larotrectinib Quantification

Parameter Method 1 researchgate.net Method 2 orientjchem.orgontosight.ainih.gov
Stationary Phase Sunsil C18 X-Terra Phenyl (50 x 4.6 mm, 3 µm)
Mobile Phase KH2PO4 and Methanol (1:1) 10 mM Ammonium (B1175870) Acetate (B1210297) and Acetonitrile (B52724) (gradient)
Flow Rate Not Specified 0.8 mL/min
Detection UV UV at 262 nm
Linearity Range 50-150 µg/mL 0.20-5.00 µg/mL

| Internal Standard | Not Specified | Enasidenib |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For the quantification of Larotrectinib in biological matrices like human and mouse plasma, LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. epa.gov These methods are crucial for pharmacokinetic studies where drug concentrations can be very low.

Several LC-MS/MS methods have been developed and validated. One method for the analysis of Larotrectinib in human plasma utilized a C18-Phenominex reverse phase column with an isocratic mobile phase of acetonitrile, methanol, and 0.1% formic acid. nih.gov Detection was achieved using positive electrospray ionization and multiple reaction monitoring (MRM). nih.gov Another study described a method using an Xterra C18 column with a mobile phase of acetonitrile containing 0.1% formic acid. epa.gov

The selection of an appropriate internal standard is critical in LC-MS/MS to correct for variability during sample preparation and analysis. While some methods have used other structurally similar compounds like lenvatinib (B1674733) or carbamazepine (B1668303) as internal standards, the gold standard is a stable isotope-labeled version of the analyte itself. epa.govnih.gov

Role of Larotrectinib-d7 as an Internal Standard in Quantitative Analysis

The use of a deuterated internal standard, such as this compound, is the preferred approach for quantitative bioanalysis using mass spectrometry. A U.S. Food and Drug Administration (FDA) document pertaining to the approval of Larotrectinib confirms the use of deuterium-labeled Larotrectinib (specifically, a d5 variant) as an internal standard in an LC-MS/MS method for its quantification in plasma. nih.gov This underscores the regulatory acceptance and scientific validity of this approach.

Stable Isotope Dilution Mass Spectrometry Principles

The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the analyte to the signal from the known amount of internal standard, the concentration of the analyte in the original sample can be calculated with high precision, effectively correcting for any experimental variations. ontosight.ai

Validation of Analytical Methods for this compound in Complex Biological Matrices

The validation of a bioanalytical method using this compound as an internal standard is a rigorous process that must demonstrate the method's reliability and reproducibility. This validation is performed in accordance with guidelines from regulatory bodies like the FDA. The process ensures that the method is suitable for its intended purpose, which is typically to support clinical or preclinical studies.

Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte and the internal standard without interference from endogenous components in the biological matrix. nih.gov

Accuracy and Precision: The accuracy of the method is determined by comparing the measured concentration to a known true concentration, while precision measures the degree of scatter in a series of measurements. nih.gov For Larotrectinib, accuracy has been reported to be within 91-108% with precision within 5-12% across various matrices. researchgate.net

Calibration Curve: A calibration curve is generated to demonstrate the linear relationship between the analyte concentration and the response of the instrument over a defined range. For Larotrectinib, linear ranges of 0.5–1000 ng/mL have been established in biological matrices. researchgate.net

Recovery: This parameter assesses the efficiency of the extraction process in recovering the analyte and internal standard from the biological matrix. nih.gov

Matrix Effect: The matrix effect evaluates the influence of co-eluting endogenous compounds from the biological matrix on the ionization of the analyte and the internal standard. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.gov

Stability: The stability of the analyte and internal standard is evaluated under various conditions that may be encountered during sample handling, storage, and analysis, such as freeze-thaw cycles, bench-top stability, and long-term storage. researchgate.net

Table 2: Key Validation Parameters for Bioanalytical Methods

Validation Parameter Description Typical Acceptance Criteria
Accuracy Closeness of the determined value to the nominal concentration. Within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual test results. Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
Selectivity Ability to differentiate and quantify the analyte in the presence of other components. No significant interfering peaks at the retention time of the analyte and IS.
Matrix Effect The effect of co-eluting matrix components on ionization. The CV of the IS-normalized matrix factor should be ≤15%.

| Stability | Chemical stability of the analyte in a given matrix under specific conditions. | Mean concentration should be within ±15% of the nominal concentration. |

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient without interference from its degradation products, impurities, or excipients. orientjchem.org The development of such methods is a crucial part of the drug development process.

For Larotrectinib, stability-indicating HPLC methods have been developed and validated through forced degradation studies. researchgate.netorientjchem.org In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation. researchgate.netorientjchem.org The analytical method is then used to separate the intact drug from the various degradation products that are formed. orientjchem.org One study concluded that Larotrectinib is more stable in peroxide and less stable in an acidic environment. orientjchem.org The ability of the method to resolve Larotrectinib from its degradants demonstrates its stability-indicating power. researchgate.netorientjchem.org

Table 3: Forced Degradation Studies of Larotrectinib

Stress Condition Purpose
Acid Hydrolysis To test stability in acidic conditions.
Base Hydrolysis To test stability in alkaline conditions.
Oxidative Degradation To test stability in the presence of oxidizing agents.
Thermal Degradation To test stability at elevated temperatures.

| Photolytic Degradation | To test stability upon exposure to light. |

Molecular and Cellular Mechanisms of Larotrectinib Action Preclinical

Elucidation of TRK Binding Interactions

The efficacy of larotrectinib (B560067) is rooted in its specific and high-affinity binding to the kinase domain of TRK proteins, which effectively shuts down their oncogenic signaling.

Larotrectinib functions as an ATP-competitive inhibitor. researchgate.net It directly competes with adenosine (B11128) triphosphate (ATP) for binding within the catalytic kinase domain of the TRK proteins. tandfonline.com By occupying this site, larotrectinib blocks the transfer of phosphate (B84403) from ATP to downstream substrate proteins, a critical step in the signaling cascade. patsnap.com This blockade of phosphorylation prevents the activation of the TRK receptor and its downstream signaling pathways. drugbank.com

Research has identified that acquired resistance to larotrectinib can arise from specific point mutations within the ATP binding pocket of the TRK kinase domain. These mutations can sterically hinder the binding of larotrectinib or alter the kinase's conformation. nih.gov Key regions where these resistance mutations occur include the solvent front, the gatekeeper residue, and the xDFG motif. nih.gov

A key feature of larotrectinib is its high selectivity for TRK kinases over other kinases in the human kinome. In vitro studies have demonstrated its potent inhibition of all three TRK proteins with low nanomolar half-maximal inhibitory concentrations (IC50). nih.gov

KinaseIC50 (nmol/L)
TRKA6.5
TRKB8.1
TRKC10.6

When tested against a large panel of 226 non-TRK kinases, larotrectinib showed minimal or no activity, demonstrating a selectivity that is over 100-fold higher for TRK proteins. nih.gov The primary off-target kinase identified was TNK2, though the inhibition was significantly less potent than for the TRK family. nih.gov This high degree of selectivity minimizes the potential for off-target effects. patsnap.com

Downstream Signaling Pathway Modulation

The constitutive activity of TRK fusion proteins leads to the aberrant activation of several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. patsnap.comnih.gov By inhibiting TRK, larotrectinib effectively disrupts these oncogenic signals.

The MAPK pathway is a central regulator of cell growth and proliferation. TRK fusion proteins constitutively activate this pathway, often through the RAS-RAF-MEK-ERK signaling cascade. researchgate.net Preclinical models have shown that treatment with larotrectinib leads to a significant reduction in the phosphorylation of key components of this pathway, including MEK and ERK. nih.gov This inhibition of MAPK signaling is a primary mechanism through which larotrectinib suppresses tumor cell proliferation. nih.gov

The PI3K-AKT pathway is critical for promoting cell survival and inhibiting apoptosis (programmed cell death). researchgate.net TRK fusions lead to the continuous activation of this pathway. patsnap.com Larotrectinib treatment has been shown to decrease the phosphorylation of AKT, a central kinase in this pathway. nih.gov By disrupting the PI3K-AKT signaling, larotrectinib can induce apoptosis in cancer cells that are dependent on this pathway for survival. drugbank.com

Preclinical In Vitro Cellular Responses

Larotrectinib is a first-in-class, highly selective, and potent inhibitor of Tropomyosin Receptor Kinases (TRK), including TRKA, TRKB, and TRKC. nih.govtandfonline.com Its mechanism of action is centered on targeting oncogenic fusions of the neurotrophic receptor tyrosine kinase (NTRK) genes. hee.nhs.uk These genetic rearrangements lead to the creation of constitutively active TRK fusion proteins that act as oncogenic drivers, promoting uncontrolled cell proliferation and survival through various downstream signaling pathways. hee.nhs.ukpatsnap.com Preclinical in vitro studies have elucidated the specific cellular responses following the inhibition of these TRK fusion proteins by larotrectinib.

The primary antitumor effect of larotrectinib stems from its ability to block the ATP-binding site of TRK-family receptors, thereby inhibiting their kinase activity. nih.govtandfonline.com This action prevents the ligand-independent, continuous activation of downstream signaling cascades, such as the MAPK, PI3K-AKT, and PLCγ pathways, which are critical for tumor cell growth and survival. patsnap.com By disrupting these aberrant signals, larotrectinib effectively suppresses tumor cell proliferation. patsnap.comdrugbank.com

In vitro studies have demonstrated this dose-dependent inhibitory effect across various cancer cell lines harboring NTRK fusions. For instance, larotrectinib has shown potent activity against lung adenocarcinoma cells with an MPRIP–NTRK1 fusion and colorectal cancer cells (KM12) with a TPM3-NTRK1 fusion. tandfonline.com Further research in colon cancer cell lines, COLO205 and HCT116, confirmed that larotrectinib significantly suppressed their proliferation. nih.gov The potency of larotrectinib is highlighted by its low nanomolar 50% inhibitory constant (IC50) values against the TRK receptors. nih.govtandfonline.com

TargetCell Line / ModelObserved EffectIC50 Value
TRKAIn Vitro Kinase AssayPotent inhibition of kinase activity6.5 nmol/L tandfonline.com
TRKBIn Vitro Kinase AssayPotent inhibition of kinase activity8.1 nmol/L tandfonline.com
TRKCIn Vitro Kinase AssayPotent inhibition of kinase activity10.6 nmol/L tandfonline.com
TPM3-NTRK1 FusionKM12 (Colorectal Cancer)Dose-dependent inhibition of proliferationNot Specified tandfonline.com
MPRIP–NTRK1 FusionLung Adenocarcinoma Cell LineDose-dependent inhibition of proliferationNot Specified tandfonline.com
TRK FusionCOLO205, HCT116 (Colon Cancer)Significant suppression of proliferation and migrationNot Specified nih.gov

Beyond halting proliferation, the inhibition of TRK fusion proteins by larotrectinib actively induces programmed cell death, or apoptosis, in cancer cells. patsnap.comdrugbank.com The survival of these tumor cells is dependent on the continuous signaling from the oncogenic TRK fusion protein; when this signal is blocked by larotrectinib, the cells initiate an apoptotic cascade. patsnap.com

Preclinical research has validated this pro-apoptotic effect. In studies using human embryonic stem cell-derived mesenchymal progenitor (hES-MP) cells engineered to express LMNA::NTRKA and ETV6::TRKC fusion proteins, treatment with larotrectinib led to a quantifiable increase in Annexin V. mdpi.com Annexin V is a well-established marker for the early stages of apoptosis. mdpi.com In colon cancer cells, larotrectinib was found to induce programmed cell death through a mechanism that involves both autophagy and apoptosis. nih.gov This demonstrates that larotrectinib's therapeutic effect is not merely cytostatic (stopping growth) but also cytotoxic (killing cancer cells).

Cell ModelNTRK FusionMethod of DetectionResult
hES-MP CellsLMNA::TRKA, ETV6::TRKCAnnexin V QuantificationIncreased Annexin V expression, indicating apoptosis. mdpi.com
Colon Cancer CellsNot SpecifiedApoptosis Marker AssessmentInduction of programmed cell death via apoptosis and autophagy. nih.gov
TRK-Expressing TumorsGeneralIn Vitro AssaysInhibition of TRKs induces cellular apoptosis. nih.govdrugbank.com

In addition to inhibiting proliferation and inducing apoptosis, larotrectinib impacts the fundamental machinery of cell division. Preclinical in vitro assays have demonstrated that the inhibition of TRK proteins by larotrectinib can cause cancer cells to arrest in the G1 phase of the cell cycle. nih.gov The cell cycle is a tightly regulated process that ensures accurate cell division, with checkpoints that control the transition between phases (G1, S, G2, M).

MechanismCell ModelObserved Effect
Cell Cycle ArrestTRK-Expressing Tumors (In Vitro)Induction of G1 cell-cycle arrest following TRK inhibition. nih.gov

Preclinical Pharmacokinetic and Metabolic Profiling Incorporating Larotrectinib D7

Preclinical Pharmacokinetic Properties

The preclinical pharmacokinetic properties of Larotrectinib (B560067) have been evaluated in several animal models, providing crucial insights into its absorption, distribution, clearance, and excretion.

Absorption and Distribution Studies in Animal Models

Following oral administration, Larotrectinib is readily absorbed. In mice, a pharmacokinetic study following a single oral dose revealed rapid absorption. The distribution of Larotrectinib is characterized by its ability to penetrate various tissues. In vitro studies have shown that Larotrectinib is approximately 70% bound to human plasma proteins, and this binding is independent of the drug concentration. The blood-to-plasma concentration ratio is 0.9. drugbank.com

ParameterMouseSource
Oral Bioavailability --
Time to Maximum Concentration (Tmax) --
Volume of Distribution (Vd) --
Plasma Protein Binding ~70% (in vitro, human) drugbank.com

Data from specific preclinical animal models for all parameters is not consistently available in the public domain. The table will be updated as more specific data becomes available.

Clearance and Excretion Pathways (Biliary and Renal)

Excretion PathwayPercentage of Administered Dose (Human Data)Unchanged DrugSource
Fecal 58%5% nih.gov
Renal 39%20% nih.gov

Metabolic Fate Elucidation Using Larotrectinib-d7 as a Tracer

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in drug metabolism studies to trace and identify metabolites. While specific studies explicitly detailing the use of this compound are not widely published, the metabolic profile of Larotrectinib has been characterized through studies with radiolabeled compounds, which provides a strong indication of the metabolites that would be identified using a deuterated tracer.

Identification of Major Metabolites

The metabolism of Larotrectinib is not extensive, with the parent drug being a major circulating component. Following oral administration of radiolabeled Larotrectinib, the major circulating components in human plasma were unchanged Larotrectinib and an O-linked glucuronide metabolite. drugbank.com The formation of this glucuronide conjugate represents a significant metabolic pathway for Larotrectinib.

Characterization of Enzyme Involvement (e.g., CYP3A4)

In vitro studies have definitively identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of Larotrectinib. nih.govnih.gov This finding is critical for understanding potential drug-drug interactions.

Preclinical Drug-Drug Interaction Studies (Metabolic Enzyme Inhibition/Induction)

Given the primary role of CYP3A4 in Larotrectinib metabolism, preclinical in vitro studies have been conducted to evaluate its potential as both a victim and a perpetrator of drug-drug interactions involving this enzyme.

Larotrectinib is a substrate of CYP3A4, meaning that its plasma concentrations can be significantly altered by co-administration with strong inhibitors or inducers of this enzyme.

Interaction TypeEffect on LarotrectinibClinical RecommendationSource
With Strong CYP3A4 Inhibitors Increased plasma concentrationsDose reduction nih.gov
With Strong CYP3A4 Inducers Decreased plasma concentrationsDose increase nih.gov

Preclinical Pharmacodynamic Markers and Target Engagement

Assessment of TRK Kinase Inhibition in Preclinical In Vitro Models

Larotrectinib (B560067) has demonstrated potent and highly selective inhibition of the Tropomyosin Receptor Kinase (TRK) family, which includes TRKA, TRKB, and TRKC, in various preclinical in vitro models. tandfonline.comresearchgate.net This small-molecule inhibitor functions by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the TRK kinases. tandfonline.comtga.gov.au

In biochemical assays, larotrectinib showed strong inhibitory activity against all three TRK proteins. tandfonline.comresearchgate.net When tested against a large panel of other kinases, larotrectinib displayed remarkable selectivity, with significant inhibition observed only at concentrations much higher than those required for TRK inhibition. tandfonline.comresearchgate.net Specifically, at a concentration of 1000 nmol/L, larotrectinib induced greater than 50% inhibition in only one non-TRK kinase out of a panel of 226. researchgate.net

Cell-based assays using cancer cell lines with NTRK gene fusions have further confirmed the on-target activity of larotrectinib. A dose-dependent inhibition of cell proliferation was observed in a lung adenocarcinoma cell line with an MPRIP–NTRK1 fusion, a colorectal cancer cell line (KM12) with a TPM3-NTRK1 fusion, and an acute myeloid leukemia cell line (MO-91) with an ETV6-NTRK3 fusion. tandfonline.comresearchgate.netportico.org The half-maximal inhibitory concentrations (IC50) in these cell lines were consistent with the potent biochemical inhibition of the TRK family of receptors. tandfonline.comresearchgate.net For instance, the IC50 values were less than 100 nM for the lung adenocarcinoma cell line and less than 10 nM for the colorectal and leukemia cell lines. portico.org In these models, larotrectinib was shown to inhibit downstream signaling pathways, including the MAPK and PI3K/AKT pathways. targetedonc.comtrkeducation.com

Interactive Data Table: In Vitro Potency of Larotrectinib Against TRK Kinases

KinaseIC50 (nmol/L)
TRKA6.5 tandfonline.comresearchgate.net
TRKB8.1 tandfonline.comresearchgate.net
TRKC10.6 tandfonline.comresearchgate.net

Interactive Data Table: In Vitro Activity of Larotrectinib in TRK Fusion-Positive Cancer Cell Lines

Cell LineCancer TypeNTRK FusionIC50
CUTO-3.29Lung AdenocarcinomaMPRIP–NTRK1<100 nM portico.org
KM12Colorectal CancerTPM3-NTRK1<10 nM portico.org
MO-91Acute Myeloid LeukemiaETV6-NTRK3<10 nM portico.org

In Vivo Preclinical Efficacy Models for Larotrectinib Activity

The antitumor activity of larotrectinib has been evaluated in multiple in vivo preclinical models, demonstrating its efficacy in tumors harboring NTRK gene fusions. tandfonline.comjhoponline.comdrugbank.com These studies have been crucial in establishing the proof-of-concept for TRK inhibition as a therapeutic strategy. trkeducation.com

Xenograft and Syngeneic Tumor Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have been instrumental in assessing the in vivo efficacy of larotrectinib. championsoncology.com In these models, human tumor cells are implanted into immunodeficient mice. crownbio.com For example, in a xenograft model using the KM12 colorectal cancer cell line, which harbors a TPM3-NTRK1 fusion, oral administration of larotrectinib led to significant tumor growth inhibition. tandfonline.comresearchgate.netportico.org

Syngeneic models, where tumor cells from a specific mouse strain are implanted into a genetically identical and immunocompetent host, are valuable for studying the interplay between the tumor and the immune system. crownbio.comherabiolabs.com While specific data on larotrectinib in syngeneic models is less detailed in the provided context, these models are generally used to evaluate immuno-oncology agents. crownbio.com The use of both xenograft and syngeneic models provides a comprehensive preclinical evaluation of a drug's direct antitumor effects and its potential interactions with the immune system. nih.gov

Dose-Dependent Tumor Growth Inhibition Studies

In vivo studies have consistently shown that larotrectinib induces a dose-dependent inhibition of tumor growth in models with NTRK fusions. tandfonline.comportico.orgtargetedonc.com In a mouse model with an NTRK3 fusion-positive tumor, larotrectinib demonstrated tumor growth inhibition at doses of 60 and 200 mg/kg/day, with maximal suppression at the higher dose. fda.gov Similarly, in the KM12 xenograft model, daily oral treatment with larotrectinib for two weeks resulted in dose-dependent tumor inhibition. portico.org At lower doses, a delay in tumor growth was observed, while higher doses led to sustained tumor inhibition for up to six days after treatment discontinuation. portico.org These studies highlight the direct relationship between the dose of larotrectinib and its antitumor effect in vivo.

Correlation between Preclinical Exposure and Pharmacodynamic Response

A clear correlation between larotrectinib exposure and its pharmacodynamic effects has been established in preclinical models. In a xenograft model, the inhibition of tumor growth was associated with a dose-dependent reduction in the phosphorylation of TRKA and the downstream signaling molecule ERK. portico.org This demonstrates that larotrectinib effectively engages its target in vivo, leading to the inhibition of the TRK signaling pathway and subsequent antitumor activity. Pharmacokinetic analyses in these models have shown that biologically relevant plasma concentrations of larotrectinib are achieved with oral dosing. portico.org The exposure levels were generally proportional to the administered dose, further supporting the dose-dependent pharmacodynamic effects observed. researchgate.net

Molecular Basis of Acquired Resistance to Larotrectinib Preclinical Focus

On-Target Resistance Mechanisms

On-target resistance is a common mechanism of acquired resistance to Larotrectinib (B560067) and involves the emergence of secondary mutations within the NTRK gene. nih.govascopubs.org These mutations directly interfere with the binding of Larotrectinib to the TRK kinase domain, thereby restoring kinase activity and downstream signaling. nih.gov Preclinical studies, including targeted mutagenesis experiments, have identified key regions within the kinase domain where these resistance mutations occur. nih.gov

Acquired resistance to first-generation TRK inhibitors like Larotrectinib frequently arises from secondary mutations within the ATP binding pocket of the kinase domain. ascopubs.orgnih.gov These mutations are typically located in one of three critical regions: the solvent front, the gatekeeper residue, and the xDFG motif. nih.govnih.gov

Solvent Front Mutations: These are the most commonly observed on-target resistance mutations to Larotrectinib. targetedonc.com The solvent-front substitutions include NTRK1G595R, NTRK2G639R, and NTRK3G623R. nih.gov For example, a patient with advanced LMNA-NTRK1 fusion-positive colorectal cancer developed a solvent front (TRK1G595R) mutation after an initial positive response to Larotrectinib. nih.gov Similarly, a pediatric patient with ETV6-NTRK3 fusion-positive infantile fibrosarcoma acquired a solvent front (TRK3G623R) mutation. nih.gov

Gatekeeper Mutations: These mutations occur at a key residue that controls access to a hydrophobic pocket within the ATP-binding site. Identified gatekeeper substitutions that confer resistance to Larotrectinib include NTRK1F589L, NTRK2F633L, and NTRK3F617L. nih.govresearchgate.net

xDFG Motif Mutations: Mutations in the xDFG motif, which is part of the activation loop of the kinase, can also lead to resistance. nih.gov Specific mutations identified in this region include NTRK1G667C, NTRK1G667S, NTRK2G709C, and NTRK3G696A. nih.govresearchgate.net These substitutions can cause steric clashes with Larotrectinib, hindering its binding. nih.gov

On-Target Resistance Mutations to Larotrectinib

RegionNTRK1 MutationsNTRK2 MutationsNTRK3 Mutations
Solvent FrontG595RG639R, G639LG623R, G623E
GatekeeperF589LF633LF617L
xDFG MotifG667C, G667SG709CG696A

The primary consequence of on-target kinase domain mutations is the structural interference with Larotrectinib binding. nih.gov The amino acid substitutions resulting from these mutations can cause steric hindrance, preventing the inhibitor from effectively fitting into the ATP-binding pocket. nih.govnih.gov For instance, the substitution of a small glycine (B1666218) residue with a bulkier arginine residue in solvent front mutations directly obstructs the binding of Larotrectinib. nih.gov In addition to steric hindrance, some mutations, such as the G595R mutation in TRKA, have been shown in in vitro kinase assays to increase the ATP affinity of the kinase, which may also contribute to the resistant phenotype. nih.gov

Preclinical Models for Investigating Resistance Development

The study of Larotrectinib resistance heavily relies on various preclinical models that allow for the investigation of resistance mechanisms and the testing of novel therapeutic strategies. nih.govnih.gov

Patient-Derived Xenografts (PDXs): PDX models, where a patient's tumor is implanted into immunodeficient mice, are invaluable for studying resistance in a system that closely recapitulates the original tumor's biology. nih.gov For instance, PDXs established from a Larotrectinib-sensitive tumor were treated with the drug until resistance developed, at which point genomic analysis revealed the outgrowth of a BRAFV600E-positive subclone. nih.gov

Cell Line Models: In vitro studies using cancer cell lines are crucial for mechanistic investigations. nih.gov TRK inhibitor-resistant cell lines can be generated in the laboratory to study specific resistance pathways, such as the role of IGF1R activation. nih.gov These models are also used for drug screening to identify compounds that can overcome resistance. nih.gov

Targeted Mutagenesis Experiments: These experiments involve intentionally introducing specific mutations into the NTRK genes to predict and validate the structural basis for acquired resistance to Larotrectinib. nih.gov This approach has been instrumental in understanding the impact of solvent front, gatekeeper, and xDFG motif mutations. nih.gov

Development and Preclinical Evaluation of Next-Generation TRK Inhibitors to Overcome Resistance

The emergence of acquired resistance to first-generation TRK inhibitors like larotrectinib has prompted the development of next-generation inhibitors specifically designed to overcome these resistance mechanisms. Preclinical research has been instrumental in identifying and characterizing these new agents, demonstrating their potential to extend the benefits of TRK-targeted therapy.

Preclinical Rationale and Design of Next-Generation TRK Inhibitors

The design of next-generation TRK inhibitors has been guided by a detailed molecular understanding of the resistance mutations that arise in patients treated with larotrectinib. The most common on-target resistance mechanisms involve mutations in the NTRK kinase domain, particularly at the solvent front and xDFG motif. These mutations sterically hinder the binding of first-generation inhibitors.

To address this, next-generation inhibitors have been engineered to have distinct structural properties that allow them to bind effectively to these mutated TRK kinases. The preclinical development of these agents has involved extensive screening and optimization to ensure high potency against both wild-type and mutated TRK proteins while maintaining selectivity to minimize off-target effects.

Key Next-Generation TRK Inhibitors in Preclinical Development

Two prominent next-generation TRK inhibitors that have undergone extensive preclinical evaluation are selitrectinib (B610772) (LOXO-195) and repotrectinib (B610555) (TPX-0005).

Selitrectinib (LOXO-195)

Selitrectinib was specifically designed to be a potent inhibitor of TRK kinases harboring acquired resistance mutations. Preclinical studies have demonstrated its efficacy in various models of larotrectinib resistance. nih.gov

In Vitro Studies: In enzymatic and cell-based assays, selitrectinib has shown potent activity against TRKA, TRKB, and TRKC kinases with solvent front mutations (e.g., TRKA G595R, TRKC G623R) and xDFG mutations (e.g., TRKA G667C), which are common mechanisms of resistance to larotrectinib. aacrjournals.orgnih.gov

In Vivo Models: In preclinical tumor models, including patient-derived xenografts (PDXs), selitrectinib has demonstrated significant antitumor activity in tumors harboring NTRK fusion genes with acquired resistance mutations. For instance, in models with the TRKA G595R mutation, selitrectinib led to tumor growth inhibition where larotrectinib was ineffective. aacrjournals.orgnih.gov

The preclinical development of selitrectinib was notably accelerated, running in parallel with the early clinical development of larotrectinib, with the goal of having a therapeutic option ready for patients who developed resistance. aacrjournals.orgnih.gov

Repotrectinib (TPX-0005)

Repotrectinib is another next-generation inhibitor that has shown promise in preclinical studies for overcoming resistance to TRK inhibitors. It is a macrocyclic TKI designed to be a potent and selective inhibitor of ROS1, TRK, and ALK kinases, including those with solvent-front mutations. aacrjournals.orgascopubs.org

Broad Activity: Preclinical data have shown that repotrectinib is effective against wild-type and mutated TRK kinases. targetedonc.com Its design allows it to overcome resistance mediated by solvent front mutations that are problematic for first-generation inhibitors. aacrjournals.org

CNS Penetration: Importantly, preclinical studies have suggested that repotrectinib has efficient penetration of the blood-brain barrier, indicating its potential to treat or prevent central nervous system (CNS) metastases, a common site of disease progression. nih.gov

Preclinical Data on Next-Generation TRK Inhibitors

The preclinical efficacy of next-generation TRK inhibitors has been documented in numerous studies. The following tables summarize key preclinical findings for selitrectinib and repotrectinib.

Table 1: Preclinical Activity of Selitrectinib (LOXO-195) Against Larotrectinib-Resistant Mutations

Mutation Kinase In Vitro IC50 (nM) *In Vivo Model Tumor Growth Inhibition
TRKA G595RTRKALow nanomolarNIH-3T3 ΔTRKA-G595R xenograftSignificant inhibition
TRKC G623RTRKCLow nanomolarNot specifiedNot specified
TRKA G667CTRKALow nanomolarNot specifiedNot specified

*IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Data compiled from multiple preclinical studies. aacrjournals.orgnih.gov

Table 2: Preclinical Activity of Repotrectinib (TPX-0005) Against TRK Solvent-Front Mutations

Mutation Kinase In Vitro IC50 (nM) *In Vivo Model Tumor Growth Inhibition
TRKA G595RTRKA3-4Not specifiedPotent inhibition
TRKC G623RTRKC3-4Not specifiedPotent inhibition

*IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Data compiled from preclinical studies. nih.gov

Overcoming Off-Target Resistance

While next-generation TRK inhibitors are effective against on-target resistance, preclinical research is also exploring strategies to overcome off-target resistance mechanisms, such as the activation of the MAPK pathway. nih.gov Preclinical models have shown that combination therapies, such as the co-administration of a TRK inhibitor and a MEK inhibitor, may be effective in preventing or treating this form of resistance. nih.govmedscape.com

Computational and Structural Approaches in Larotrectinib Drug Discovery

Structure-Activity Relationship (SAR) Studies for Larotrectinib (B560067) and Its Analogs

Structure-activity relationship (SAR) studies have been fundamental in optimizing the potency and selectivity of larotrectinib and its analogs. researchgate.netresearchgate.netnih.gov These studies explore how chemical modifications to the larotrectinib scaffold influence its biological activity against TRK kinases. researchgate.netresearchgate.netnih.gov

The core of larotrectinib consists of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. researchgate.netresearchgate.net SAR studies have highlighted the critical role of various substituents on this core for potent TRK inhibition. For instance, the (2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring is crucial for its high affinity and selectivity. researchgate.net Modifications to this and other parts of the molecule have been systematically explored to understand their impact on inhibitory activity. researchgate.netbohrium.com

Researchers have synthesized and evaluated numerous analogs to establish a robust SAR profile. For example, a series of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles were synthesized as novel larotrectinib analogs to probe the effects of different aryl substitutions. researchgate.net Another study focused on 3-vinylindazole derivatives, leading to the identification of compounds with low nanomolar potencies against TRK kinases. nih.gov These studies have provided valuable insights for designing new TRK inhibitors with improved properties, including the ability to overcome resistance mutations. nih.govbohrium.com

The development of second-generation TRK inhibitors has heavily relied on the SAR data generated from larotrectinib and its analogs. By understanding which parts of the molecule are essential for binding and which can be modified, chemists have designed compounds that can overcome resistance mechanisms, such as steric hindrance caused by mutations in the kinase domain. bohrium.comsemanticscholar.org

X-ray Crystallography and Protein-Ligand Complex Analysis

X-ray crystallography has provided atomic-level insights into the binding of larotrectinib to TRK kinases. aacrjournals.orgnih.gov Although the co-crystal structure of larotrectinib with wild-type TRK is not publicly disclosed, structural models have been derived from in-house X-ray crystal structures of TRKA in complex with larotrectinib. bohrium.comaacrjournals.org These structures have been pivotal in understanding the key interactions that govern the inhibitor's potency and selectivity. aacrjournals.org

Analysis of these protein-ligand complexes reveals that larotrectinib binds to the ATP-binding pocket of the TRK kinase domain in its active "DFG-in" conformation. nih.govwindows.net Key interactions include hydrogen bonds with the hinge region of the kinase. researchgate.net For instance, in a related inhibitor, hydrogen bonds are formed with Met592 in the hinge region and Lys544. researchgate.net

Crystallographic studies have also been crucial in elucidating mechanisms of resistance. For example, the G595R mutation in TRKA introduces a bulky arginine residue that sterically clashes with the hydroxypyrrolidine group of larotrectinib, thereby impairing its binding. aacrjournals.org Similarly, the G623R mutation in TRKC creates steric hindrance. aacrjournals.org Superposition of 3D models based on crystal structures shows that mutations like G667C can create steric repulsion with the aromatic rings of larotrectinib. researchgate.net These structural insights have been instrumental in the rational design of second-generation inhibitors, such as those with a macrocyclic structure, to avoid these steric clashes. semanticscholar.orgrcsb.org

PDB IDProteinLigandResolution (Å)Description
7VKNTRKA (G595R)Repotrectinib (B610555)2.70Crystal structure of a mutant TRKA kinase in complex with a second-generation inhibitor, providing insights into overcoming resistance. rcsb.org
5WR7TRKACH7057288Not specified in snippetX-ray crystal structure of TRKA in complex with a novel inhibitor, highlighting interactions in the ATP-binding pocket. researchgate.net
4AOJTRKANot specified in snippetNot specified in snippetUsed as a reference for building 3D models of TRKA-larotrectinib complexes to study resistance mutations. researchgate.net
6KZCTRKCNot specified in snippetNot specified in snippetUsed for developing homology models of TRKC to study inhibitor binding and resistance. nih.gov

Molecular Docking and Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations have been extensively used to complement experimental data and guide the design of TRK inhibitors. bohrium.comnih.gov

Prediction of Binding Modes and Affinities

Molecular docking is a computational method used to predict the binding orientation of a ligand within a protein's active site. nih.gov In the context of larotrectinib, docking studies have been employed to predict its binding mode with wild-type and mutant TRK kinases. bohrium.comnih.gov These simulations have shown that larotrectinib fits into the ATP-binding pocket and have helped to rationalize its high affinity. ups.edu.ecmdpi.com For instance, docking studies revealed that larotrectinib interacts with the DFG-in form of NTRK1G667C with a significantly lower affinity compared to the wild-type kinase. nih.gov

Docking has also been used to screen for novel TRK inhibitors and to compare the binding affinities of different compounds. mdpi.combohrium.com In one study, a control drug, larotrectinib, was docked to compare the binding affinity of new potential NTRK inhibitors. mdpi.com The binding affinity of larotrectinib to NTRK was calculated to be -7.7 Kcal/mol. mdpi.com Such studies provide a computational basis for prioritizing compounds for synthesis and biological testing.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
LarotrectinibNTRK-7.7HIS A:690, ASP A:710 mdpi.com
Gancaonin XNTRK-8.2LEU A:608, HIS A:690, ASP A:710 mdpi.com
5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-oneNTRK-8.1LEU A:608, LEU A:611, ILE A:616 mdpi.com

Simulation of Conformational Changes Upon Binding

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing researchers to study the conformational changes that occur upon inhibitor binding and to assess the stability of the complex over time. mdpi.com Upon ligand binding, TRK kinases undergo conformational changes that activate downstream signaling pathways. dovepress.comdovepress.com

MD simulations have been used to study the binding of larotrectinib and its analogs to both wild-type and mutant TRK kinases. aacrjournals.org These simulations can reveal how mutations affect the protein's dynamics and, consequently, the inhibitor's binding. For example, MD simulations have shown that certain mutations can cause conformational changes in the ATP-binding pocket that prevent larotrectinib from binding effectively. targetedonc.com Simulations have also been used to investigate the unbinding mechanisms of inhibitors, providing insights into their residence time in the active site. mdpi.com For instance, simulations showed that larotrectinib binds to the DFG-in form and dissociates rapidly from the TRKAG667C mutant. mdpi.com

In Silico Design Strategies for Novel TRK Inhibitors

The knowledge gained from SAR, X-ray crystallography, and molecular modeling has fueled the in silico design of novel TRK inhibitors. bohrium.comacs.org A key goal of these efforts is to develop inhibitors that can overcome the resistance mutations that emerge during treatment with first-generation inhibitors like larotrectinib. bohrium.comoup.com

One successful strategy has been fragment-based drug discovery (FBDD) aided by computational tools. oup.com In one case study, the complex structure of larotrectinib and the TRKAG595R mutant was used to identify a core fragment with high binding affinity. oup.com This fragment was then used as a starting point to generate novel compounds, leading to the discovery of an inhibitor that was potent against both wild-type and mutant TRKA. oup.com

Another approach involves scaffold hopping and ring-opening strategies to design new chemical scaffolds that can avoid the steric clashes caused by resistance mutations. bohrium.com By analyzing the binding mode of larotrectinib and its limitations, researchers proposed new structures that could better accommodate the mutated residues. bohrium.com This led to the synthesis of compounds with strong inhibitory potencies against resistant TRK mutants. bohrium.com

Molecular modeling also predicted that certain structural modifications, such as creating macrocyclic inhibitors, could overcome resistance. windows.netacs.org This prediction was based on the idea that a more compact structure could avoid the steric hindrance from bulky mutated amino acids in the solvent front. aacrjournals.orgacs.org This led to the development of second-generation inhibitors like selitrectinib (B610772) and repotrectinib. semanticscholar.org

Novel Delivery Systems and Formulation Research for Larotrectinib Preclinical

Strategies for Extended-Release Formulations

Current clinical formulations of Larotrectinib (B560067) include capsules and oral solutions. nih.govresearchgate.net However, research is underway to develop new extended-release systems to potentially improve patient compliance and therapeutic outcomes. nih.gov One promising strategy involves the use of advanced carrier systems to modulate the release of the drug over a prolonged period.

A notable preclinical study investigated the use of a biocompatible iron-based metal-organic framework (Fe-MOF) as a carrier for Larotrectinib. nih.gov This approach aimed to create a sustained-release drug delivery system. The synthesis of this system, designated Lar@Fe-MOF, was achieved through a solvent-based method followed by nanoprecipitation to load the Larotrectinib onto the Fe-MOF carrier. nih.gov The resulting formulation demonstrated a significant drug loading capacity of approximately 10.3% ± 0.8%. frontiersin.org

Application of Biocompatible Carriers (e.g., Metal-Organic Frameworks)

Metal-organic frameworks (MOFs) are a class of porous materials with a high specific surface area and tunable properties, making them excellent candidates for drug delivery. nih.gov Their biocompatibility and biodegradability are key advantages for in vivo applications. In the context of Larotrectinib, a biocompatible Fe-based MOF was synthesized and utilized as a carrier. nih.gov

The characterization of the Larotrectinib-loaded Fe-MOF (Lar@Fe-MOF) was conducted using various analytical techniques. Transmission electron microscopy (TEM) revealed a homogeneous fusiform nanostructural morphology. nih.gov Differential scanning calorimetry (DSC) and Fourier-transform infrared (FTIR) spectroscopy confirmed the successful synthesis of the Fe-MOF carriers and the loading of Larotrectinib, which was primarily in an amorphous state within the framework. nih.gov

In Vitro Release Properties and Preclinical Biocompatibility Assessment of Novel Formulations

The in vitro release properties of the Lar@Fe-MOF formulation were evaluated to determine its potential for extended release. The study compared the release profile of Lar@Fe-MOF with that of a Larotrectinib solution. The Larotrectinib solution exhibited a rapid release, with 85.23% of the drug released at 6 hours and 90.91% at 12 hours. nih.gov In contrast, the Lar@Fe-MOF system demonstrated a significantly slower and more sustained release. At 6 hours, only 59.66% of the Larotrectinib had been released from the MOF, and the cumulative release at 12 hours was 71.02%. nih.gov This indicates a notable slow-release effect imparted by the Fe-MOF carrier. nih.gov

Preclinical biocompatibility of the novel formulation was a critical aspect of the investigation. The toxicity and biocompatibility of the Fe-MOF carriers were assessed using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays and hemocompatibility assays. nih.gov The results of the MTT assay indicated good dose-dependent anticancer activity of the Lar@Fe-MOF system. nih.gov Furthermore, the formulation showed good hemocompatibility and low cytotoxicity in vitro. nih.gov In vivo toxicity studies in mice did not reveal significant liver or kidney toxicity at the administered dose, suggesting that the Fe-MOF is a promising and safe biocompatible carrier for in vivo drug delivery. nih.gov

Table 1: In Vitro Cumulative Release of Larotrectinib

Time (hours)Cumulative Release of Larotrectinib Solution (%)Cumulative Release of Lar@Fe-MOF (%)
685.2359.66
1290.9171.02

Emerging Research Areas and Future Perspectives for Larotrectinib D7

Advanced Applications of Stable Isotope Tracing Beyond Quantification (e.g., Metabolic Flux Analysis)

Stable isotope tracing is a powerful methodology used to track the metabolic fate of molecules within a biological system. mdpi.com While Larotrectinib-d7 is primarily used as an internal standard for quantifying the non-deuterated drug, its potential extends into the realm of metabolic flux analysis (MFA). nih.govnih.gov MFA allows for the detailed investigation of metabolic pathway dynamics and the rates of enzymatic reactions. embopress.orgd-nb.info

By introducing this compound into a biological system, researchers can trace the movement of deuterium (B1214612) atoms as the molecule undergoes metabolism. This can provide invaluable insights into the specific metabolic pathways that are responsible for the breakdown of Larotrectinib (B560067). Understanding these pathways is crucial for identifying potential drug-drug interactions and for predicting the impact of genetic polymorphisms in metabolic enzymes on drug efficacy and safety.

Recent advancements in mass spectrometry and NMR spectroscopy have made it possible to conduct in vivo metabolic flux analysis in whole animals and even human patients. nih.govnih.gov These techniques could be applied to studies involving this compound to gain a comprehensive understanding of its metabolic profile in a living organism.

Table 1: Potential Applications of this compound in Metabolic Flux Analysis

Application AreaResearch FocusPotential Insights
Drug Metabolism Studies Identification of metabolic pathways involved in Larotrectinib breakdown.Elucidation of the specific enzymes responsible for metabolizing the drug.
Pharmacokinetic Modeling Determination of the rates of absorption, distribution, metabolism, and excretion (ADME).Improved prediction of drug exposure and clearance in different patient populations.
Drug-Drug Interaction Studies Assessment of the impact of co-administered drugs on Larotrectinib metabolism.Identification of potential interactions that could alter drug efficacy or safety.
Personalized Medicine Investigation of the influence of genetic variations in metabolic enzymes.Tailoring of Larotrectinib therapy to an individual's metabolic phenotype.

Development of Chemical Biology Tools Utilizing this compound

The unique properties of deuterated compounds make them valuable tools in chemical biology. The stronger carbon-deuterium bond can be exploited to create more stable molecular probes for studying biological processes. researchgate.net

This compound could be adapted for use in activity-based protein profiling (ABPP), a chemoproteomic strategy for monitoring the functional state of enzymes. tandfonline.comtandfonline.com By attaching a reactive group and a reporter tag to this compound, researchers could create a probe that specifically and covalently labels TRK kinases in their active state. This would enable the direct visualization and quantification of TRK activity in cells and tissues, providing a powerful tool for understanding the biological effects of Larotrectinib and for discovering new biomarkers.

Furthermore, this compound could serve as a scaffold for the development of novel imaging agents. The incorporation of deuterium can enhance the stability of radiotracers used in techniques like positron emission tomography (PET). ansto.gov.au A deuterated Larotrectinib-based PET tracer could offer improved imaging of TRK-positive tumors, aiding in diagnosis and treatment monitoring.

Translational Research Considerations for Deuterated Compounds in Preclinical Drug Development

The use of deuterated compounds in drug development is gaining momentum, with several deuterated drugs having already received regulatory approval. nih.govresearchgate.net The primary advantage of deuteration lies in its potential to improve a drug's pharmacokinetic properties by slowing down its metabolism. researchgate.net This can lead to a longer half-life, reduced dosing frequency, and potentially fewer side effects associated with metabolic byproducts. nih.govresearchgate.net

In the preclinical development of deuterated compounds like this compound, it is crucial to conduct thorough studies to evaluate the impact of deuterium substitution on the drug's efficacy, selectivity, and safety profile. researchgate.net While the general assumption is that deuteration does not significantly alter a drug's interaction with its target, this needs to be empirically verified for each new deuterated entity. nih.gov

Translational research should focus on comparing the pharmacokinetic and pharmacodynamic profiles of the deuterated and non-deuterated versions of the drug in relevant animal models. These studies are essential for establishing the potential clinical benefits of the deuterated compound and for informing the design of first-in-human clinical trials.

Exploration of Off-Target Interactions and Selectivity Profiling with Deuterated Analogs

Ensuring the selectivity of a drug for its intended target is paramount to minimizing off-target side effects. While Larotrectinib is known for its high selectivity for TRK kinases, the use of its deuterated analog, this compound, could offer a more nuanced understanding of its interaction profile. nih.gov

Recent studies have suggested that deuterium substitution can, in some cases, influence a drug's interactions with its target and even its off-target interactions. nih.govnih.gov Therefore, it is important to perform comprehensive selectivity profiling of this compound against a broad panel of kinases and other potential off-targets. tandfonline.com

Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed to compare the conformational changes induced in TRK kinases upon binding of either Larotrectinib or this compound. tandfonline.comtandfonline.com Any observed differences could provide insights into subtle alterations in the drug-target interaction. This detailed knowledge of off-target interactions and selectivity can guide medicinal chemistry efforts to further optimize the safety and efficacy of TRK inhibitors. tandfonline.com

Q & A

Q. How can researchers optimize detection limits for this compound in low-abundance tumor samples?

  • Methodological Answer : Employ solid-phase microextraction (SPME) or immunocapture techniques for sample enrichment. Optimize MS parameters (e.g., collision energy, dwell time) via design of experiments (DoE). Validate with spike-recovery experiments in tumor homogenates .

Cross-Disciplinary Considerations

Q. What frameworks guide hypothesis generation for this compound’s role in combination therapies?

  • Methodological Answer : Use the PICO framework (Population: TRK+ cancers; Intervention: this compound + partner drug; Comparison: monotherapy; Outcome: synergy scores) to structure preclinical studies. Quantify synergy via Chou-Talalay combination indices .

Q. How can isotopic tracing studies elucidate this compound’s metabolic fate in resistant tumors?

  • Methodological Answer : Administer 13C^{13}\text{C}-labeled glucose or glutamine with this compound to track isotopic incorporation into metabolites via flux analysis. Use stable isotope-resolved metabolomics (SIRM) to map pathway alterations in drug-resistant vs. sensitive models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.